1,2,3,4-Tetrahydroquinoline-1-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-1-carboximidamide can be synthesized through various methods. One common approach involves the hydrogenation of quinolines under mild conditions using a nitrogen-doped carbon-supported palladium catalyst . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using supported metal catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-1-carboximidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to interact with various proteins and nucleic acids, modulating their functions and leading to therapeutic outcomes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities and applications.
Quinoline: The parent compound from which tetrahydroquinoline derivatives are synthesized.
Isoquinoline: Another related compound with diverse biological activities.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-1-carboximidamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-7-3-5-8-4-1-2-6-9(8)13/h1-2,4,6H,3,5,7H2,(H3,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBSBDACYQBCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.